molecular formula C6H3Br2ClOS B1623053 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone CAS No. 69746-86-7

2-Chloro-1-(2,5-dibromothien-3-yl)ethanone

Cat. No.: B1623053
CAS No.: 69746-86-7
M. Wt: 318.41 g/mol
InChI Key: ICLXHVWADVHPDY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dibromothien-3-yl)ethanone: is an organic compound with the molecular formula C6H3Br2ClOS and a molecular weight of 318.41 g/mol . This compound is characterized by the presence of a chloro group, two bromine atoms, and a thienyl group attached to an ethanone moiety. It is commonly used in proteomics research and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone typically involves the chlorination of 1-(2,5-dibromothien-3-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group. The process may involve the use of reagents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dibromothien-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted ethanone derivatives.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-(2,5-dibromothien-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone involves its interaction with specific molecular targets. The chloro and bromine groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, thereby exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of chloro and bromine groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

2-chloro-1-(2,5-dibromothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLXHVWADVHPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)CCl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406957
Record name 2-chloro-1-(2,5-dibromothien-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69746-86-7
Record name 2-chloro-1-(2,5-dibromothien-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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